molecular formula C15H13ClN2O5 B5512826 2-chloro-N-(2,4-dimethoxyphenyl)-4-nitrobenzamide

2-chloro-N-(2,4-dimethoxyphenyl)-4-nitrobenzamide

Cat. No. B5512826
M. Wt: 336.72 g/mol
InChI Key: ICZNZVKLSQHGSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-chloro-N-(2,4-dimethoxyphenyl)-4-nitrobenzamide involves several key steps including chlorination, nitration, and amidation. For example, synthesis pathways often start with the nitration of benzamide derivatives followed by specific substitutions to introduce chloro and methoxy groups (Shtamburg et al., 2012). Such processes are critical for the precise placement of functional groups necessary for the desired chemical and physical properties.

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using techniques such as X-ray diffraction (XRD). These studies reveal significant details like the pyramidality degree of the amide nitrogen atom and the spatial orientation of substituents which are crucial for understanding the compound's reactivity and interactions (Shtamburg et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds like this compound often include selective formations of derivatives through reactions with specific agents. For instance, N-chloro-N-methoxy-4-nitrobenzamide reacts selectively with AcONa in MeCN, forming N-acetoxy-N-methoxy-4-nitrobenzamide. Such reactions highlight the compound’s reactivity towards various chemical agents and its potential for further chemical modifications (Shtamburg et al., 2012).

properties

IUPAC Name

2-chloro-N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-10-4-6-13(14(8-10)23-2)17-15(19)11-5-3-9(18(20)21)7-12(11)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZNZVKLSQHGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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